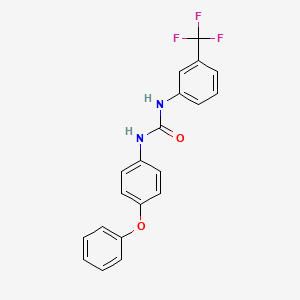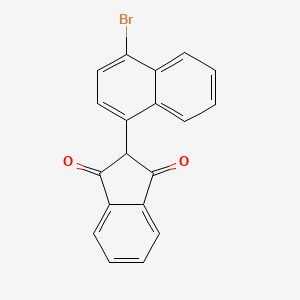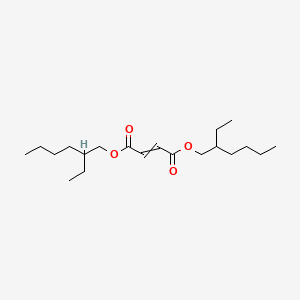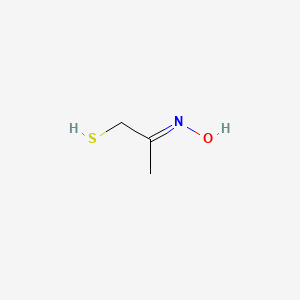![molecular formula C22H16Cl2N4OS B12007195 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 478257-91-9
Molecular Weight: 416.505 g/mol
This compound belongs to the class of 1,2,4-triazoles and contains a thiol group. Its structure includes a triazole ring and a phenyl group substituted with a benzyloxy moiety. The compound’s unique arrangement of functional groups makes it interesting for various applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between a substituted benzaldehyde (containing the benzyloxy group) and a substituted hydrazine (containing the triazole ring). The reaction proceeds via imine formation and subsequent cyclization to yield the desired product.
Reaction Conditions::Reagents: Substituted benzaldehyde, substituted hydrazine
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
Temperature: Typically at room temperature or slightly elevated
Isolation: The product can be isolated by filtration or extraction.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. detailed industrial processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the thiol group.
Substitution: Substitution reactions can occur at the triazole ring or the phenyl group.
Reduction: Reduction of the imine group (if present) is possible.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or reduced/improved reactivity.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Employed in the design of functional materials (e.g., sensors, catalysts).
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related triazole derivatives, 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
For further exploration, consider comparing it with compounds like 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide and 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol .
Properties
Molecular Formula |
C22H16Cl2N4OS |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H16Cl2N4OS/c23-17-9-10-19(20(24)12-17)21-26-27-22(30)28(21)25-13-16-7-4-8-18(11-16)29-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,27,30)/b25-13+ |
InChI Key |
VMEQAFBUZVPSGB-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)


